molecular formula C13H17N3O4 B2972384 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide CAS No. 701281-33-6

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide

Cat. No.: B2972384
CAS No.: 701281-33-6
M. Wt: 279.296
InChI Key: BVYPPZOHRIEUEW-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and an oxalamide linkage, which is often utilized in medicinal chemistry for its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where a benzo[d][1,3]dioxole derivative is coupled with an appropriate amine . The oxalamide linkage is then introduced through a condensation reaction with oxalyl chloride and the dimethylaminoethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pd-catalyzed coupling step and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the oxalamide linkage can produce primary or secondary amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.

    Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These natural products also contain the benzo[d][1,3]dioxole structure and exhibit various biological activities.

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide is unique due to its combination of the benzo[d][1,3]dioxole moiety and the oxalamide linkage, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-16(2)6-5-14-12(17)13(18)15-9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,5-6,8H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYPPZOHRIEUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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